2-[2-(1-ACETYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-BUTYL-N-METHYLACETAMIDE
Overview
Description
2-[2-(1-ACETYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-BUTYL-N-METHYLACETAMIDE is a complex organic compound that features a pyrrolidine ring, a benzodiazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-ACETYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-BUTYL-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . The reaction conditions often include the use of Lewis acids as catalysts and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-ACETYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-BUTYL-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
2-[2-(1-ACETYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-BUTYL-N-METHYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-ACETYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-BUTYL-N-METHYLACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrolidine: A simpler analog with similar structural features.
1-Acetylpyrrolidin-2-one: Another related compound with a pyrrolidine ring.
2-Acetyl-1-pyrroline: Known for its distinct odor and used in flavor chemistry.
Uniqueness
What sets 2-[2-(1-ACETYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-BUTYL-N-METHYLACETAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various advanced applications in science and industry.
Properties
IUPAC Name |
2-[2-(1-acetylpyrrolidin-2-yl)benzimidazol-1-yl]-N-butyl-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-4-5-12-22(3)19(26)14-24-17-10-7-6-9-16(17)21-20(24)18-11-8-13-23(18)15(2)25/h6-7,9-10,18H,4-5,8,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDMWIDHZODFLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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